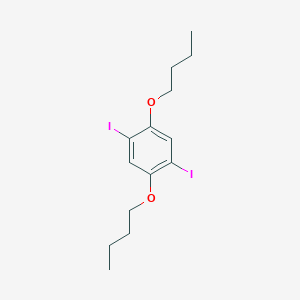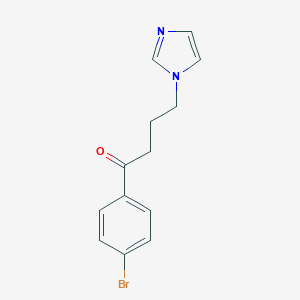
1,4-Dibutoxy-2,5-diiodobenzene
Übersicht
Beschreibung
1,4-Dibutoxy-2,5-diiodobenzene is an organic compound with the molecular formula C14H20I2O2. It is characterized by the presence of two iodine atoms and two butoxy groups attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of poly(phenylenevinylene)-type conjugated copolymers, which have notable optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibutoxy-2,5-diiodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-dibutoxybenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process requires precise control of temperature, reaction time, and the concentration of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibutoxy-2,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium and copper catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atoms.
Sonogashira Coupling: This reaction typically requires palladium(II) chloride, copper(I) iodide, and a base like triethylamine in an inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,4-dibutoxybenzene can be obtained.
Coupling Products: The Sonogashira coupling yields phenylethynyl derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,4-Dibutoxy-2,5-diiodobenzene is utilized in several scientific research applications:
Organic Electronics: It is used in the synthesis of poly(phenylenevinylene)-type conjugated copolymers, which are employed in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Material Science: The compound serves as a building block for the development of advanced materials with unique optical and electronic properties.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,4-dibutoxy-2,5-diiodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The butoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodobenzene: Lacks the butoxy groups, making it less sterically hindered and more reactive in certain substitution reactions.
1,4-Dibutoxybenzene: Lacks the iodine atoms, making it less reactive in coupling reactions but useful in other synthetic applications.
Uniqueness
1,4-Dibutoxy-2,5-diiodobenzene is unique due to the combination of iodine and butoxy groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of complex organic molecules with specific optical and electronic properties.
Eigenschaften
IUPAC Name |
1,4-dibutoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRMGMYXRBOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1I)OCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446271 | |
| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145483-70-1 | |
| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)








